4-(4-Bromo-phenoxy)-benzenesulfonyl chloride
Overview
Description
The compound "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" is a chemical that is likely to be involved in various organic reactions, particularly those involving substitutions where its bromo and sulfonyl chloride functional groups play a significant role. The presence of these groups suggests that it could be a reactive intermediate or a reagent in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" can involve nucleophilic aromatic substitution reactions. For instance, the nucleophilic substitution of a bromine atom in a brominated aromatic compound with another aromatic moiety can lead to the formation of phenoxy-substituted products . Additionally, the use of aluminum chloride in reactions with haloacetoacetates and phenols can yield hydroxy-substituted butyrates, which can be further transformed into other compounds, indicating the versatility of halogenated reagents in synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" can be characterized by their hydrogen-bonding capabilities. For example, the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide forms a hydrogen-bonded ladder motif, which is indicative of the potential for intermolecular interactions in such molecules . This structural feature is crucial for understanding the reactivity and the potential for forming supramolecular assemblies.
Chemical Reactions Analysis
Chemical reactions involving halogenated aromatic compounds can include various substitution reactions. The phenolysis of adamantyl derivatives in binary mixtures of phenol with benzene is an example of such reactions, where the solvent can assist the leaving group through hydrogen bonding . This suggests that "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" could undergo similar solvolysis reactions, with the bromo and sulfonyl groups being potential leaving groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" would be influenced by its functional groups. The bromo group is typically associated with higher molecular weight and density compared to chloro analogs, while the sulfonyl chloride group is known for its reactivity towards nucleophiles. The derivatization of phenols for analytical purposes, as described in the identification of urinary phenols, demonstrates the reactivity of phenolic compounds and their derivatives under various conditions . Additionally, the generation of benzyne intermediates from phenolic precursors using nonafluorobutanesulfonyl fluoride indicates the potential for "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" to participate in domino processes leading to polysubstituted benzenes .
Scientific Research Applications
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Phenoxy Acetamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Phenoxy acetamide and its derivatives have been synthesized and evaluated for in-vitro anti-oxidant effects .
- Methods of Application: The specific methods of synthesis and evaluation are not detailed in the source, but typically involve chemical synthesis followed by in-vitro testing .
- Results or Outcomes: The synthesized series of (4-benzoyl-phenoxy)-acetic acid analogs showed promising anti-oxidant effects in 1, 1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO) radical scavenging assays .
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N-(4-(4-Bromophenyl)Thiazol-2-yl)-2-Chloroacetamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: These derivatives have been synthesized and studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Results or Outcomes: Compounds d1, d2, and d3 showed promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
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Electrophilic Aromatic Substitution
- Scientific Field: Organic Chemistry
- Application Summary: This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic system .
- Methods of Application: Many reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes (e.g., Cl2, Br2, H2SO4, and HOCl) .
- Results or Outcomes: The outcome of this reaction is a substitution product of benzene, C6H5X, formed by the loss of a proton from the sp3-hybridized carbon .
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Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: This is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides .
- Methods of Application: The reaction involves the use of a palladium catalyst and a base .
- Results or Outcomes: The outcome of this reaction is the formation of a biaryl compound .
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Synthesis of Antimicrobial and Antiproliferative Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data. The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
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Construction of Biaryl Motif in Antihypertensive Drug
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: More than 1000 tonnes per year of arylboronic acids are manufactured, with the arylboronic acid/aryl chloride coupling as a key step. This process is used in the synthesis of Merck’s antihypertensive drug, Losartan .
- Methods of Application: The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides .
- Results or Outcomes: The outcome of this reaction is the formation of a biaryl compound, which is a key motif in many pharmaceutical compounds .
Safety And Hazards
The compound could potentially be hazardous due to the presence of the sulfonyl chloride group, which is corrosive and can cause burns. It should be handled with care, using appropriate personal protective equipment.
Future Directions
The future research directions involving this compound could include studying its reactivity and potential applications in chemical synthesis, as well as investigating its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound and related compounds. The actual properties and characteristics of “4-(4-Bromo-phenoxy)-benzenesulfonyl chloride” could vary. For accurate information, specific studies on this compound would be required.
properties
IUPAC Name |
4-(4-bromophenoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFIHRLMNDKZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482362 | |
Record name | 4-(4-bromophenoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)benzenesulfonyl chloride | |
CAS RN |
61405-25-2 | |
Record name | 4-(4-bromophenoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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